molecular formula C17H18N2O3S B2796712 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide CAS No. 921915-60-8

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Cat. No.: B2796712
CAS No.: 921915-60-8
M. Wt: 330.4
InChI Key: OEAWTBXXHUMSOM-UHFFFAOYSA-N
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Description

3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide: is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The structure of this compound includes a quinoline core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylquinoline with 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline under acidic conditions, followed by sulfonation with benzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated systems and continuous flow reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydroquinoline moiety, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxy derivatives of the tetrahydroquinoline moiety.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with various biomolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents. Its quinoline core is known for antimicrobial, antiviral, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis. The sulfonamide group enhances its binding affinity to certain proteins, contributing to its biological activity.

Comparison with Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Sulfa Drugs: Contain the sulfonamide group and are known for their antibacterial properties.

Uniqueness: 3-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is unique due to the combination of the quinoline core and the sulfonamide group. This dual functionality enhances its potential as a therapeutic agent, offering a broader spectrum of biological activities compared to simpler quinoline or sulfonamide compounds.

Properties

IUPAC Name

3-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-12-4-3-5-15(10-12)23(21,22)18-14-7-8-16-13(11-14)6-9-17(20)19(16)2/h3-5,7-8,10-11,18H,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWTBXXHUMSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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